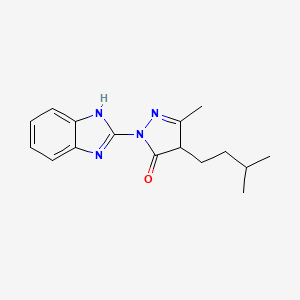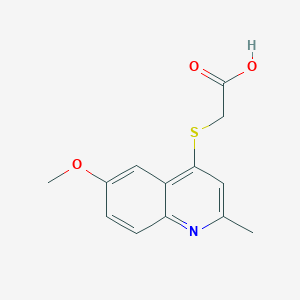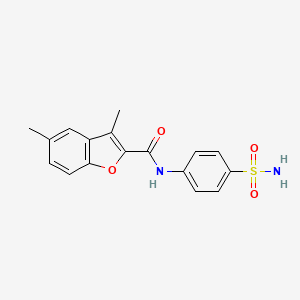![molecular formula C16H13NS2 B15097303 4-phenyl-2-[(phenylmethyl)thio]Thiazole](/img/structure/B15097303.png)
4-phenyl-2-[(phenylmethyl)thio]Thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-[(phenylmethyl)thio]Thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a phenyl group at the 4-position and a phenylmethylthio group at the 2-position. The unique structure of this compound contributes to its various chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-[(phenylmethyl)thio]Thiazole typically involves the condensation of appropriate thioamides with α-haloketones. One common method includes the reaction of 2-aminothiophenol with benzyl bromide to form 2-(phenylmethylthio)aniline, which is then cyclized with phenacyl bromide to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Halogenated, nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-[(phenylmethyl)thio]Thiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis or programmed cell death in cancer cells.
Comparaison Avec Des Composés Similaires
- 4-Phenyl-2-(4-pyridyl)thiazole
- 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
Comparison:
- Structural Differences: While similar in having a thiazole ring, these compounds differ in their substituents, which can significantly affect their chemical and biological properties.
- Biological Activity: The unique substituents on 4-Phenyl-2-[(phenylmethyl)thio]Thiazole contribute to its specific biological activities, such as enhanced antimicrobial and anticancer properties compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C16H13NS2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-benzylsulfanyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C16H13NS2/c1-3-7-13(8-4-1)11-18-16-17-15(12-19-16)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Clé InChI |
AZMIOEUPQDHRPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15097228.png)

![Ethyl 2-{[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15097240.png)
![2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B15097241.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097246.png)


![3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15097269.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B15097273.png)
![7,7-dimethyl-1-[({2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B15097275.png)

![1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclopentane]](/img/structure/B15097312.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B15097320.png)
